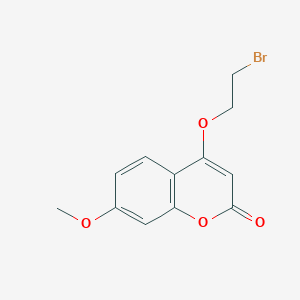

2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy-

Description

The compound 2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- is a coumarin derivative characterized by a benzopyrone core with a 2-bromoethoxy substituent at position 4 and a methoxy group at position 6. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and fluorescence properties .

Key properties inferred from analogous compounds:

- Synthesis: Typically involves alkylation of 4-hydroxycoumarins with α-bromoethyl ethers under reflux with anhydrous potassium carbonate in acetone .

- Reactivity: The bromine atom at the ethoxy chain facilitates nucleophilic substitution reactions, enabling further functionalization .

- Physical Properties: Methoxy groups enhance lipophilicity, while bromoethoxy substituents may increase molecular weight and influence melting points (e.g., similar compounds exhibit melting points ranging from 84–140°C) .

Properties

CAS No. |

828265-74-3 |

|---|---|

Molecular Formula |

C12H11BrO4 |

Molecular Weight |

299.12 g/mol |

IUPAC Name |

4-(2-bromoethoxy)-7-methoxychromen-2-one |

InChI |

InChI=1S/C12H11BrO4/c1-15-8-2-3-9-10(16-5-4-13)7-12(14)17-11(9)6-8/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

XBQDSFJSAIHLMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)OCCBr |

Origin of Product |

United States |

Preparation Methods

Pechmann Condensation

The Pechmann reaction is a cornerstone for coumarin synthesis. For 4-(2-bromoethoxy)-7-methoxy derivatives, the process begins with resorcinol derivatives and β-keto esters.

Procedure :

- Step 1 : 7-Methoxy-4-hydroxycoumarin is synthesized via condensation of 3-methoxyphenol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C.

- Step 2 : The 4-hydroxyl group is alkylated using 1,2-dibromoethane or 2-bromoethanol in acetone with K₂CO₃ as a base.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 68–75% | |

| Yield (Step 2) | 55–62% | |

| Reaction Time | 6–8 h (Step 1); 12–24 h (Step 2) |

Limitations : Low regioselectivity in alkylation and side reactions (e.g., diethyl ether formation) necessitate rigorous purification.

Knoevenagel-Intramolecular Transesterification

This method leverages enzyme-catalyzed domino reactions for enhanced selectivity.

Procedure :

- Substrate Preparation : 2-Hydroxy-4-methoxybenzaldehyde reacts with β-keto esters (e.g., ethyl acetoacetate) in dimethyl sulfoxide (DMSO)/H₂O.

- Catalysis : Alkaline protease (BLAP) catalyzes Knoevenagel condensation followed by intramolecular transesterification.

Optimized Conditions :

Performance :

| Metric | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Purity | >95% (HPLC) |

Advantages : Avoids toxic solvents and achieves high chemoselectivity.

Halogenation-Alkylation Strategies

Direct Bromoethyl Functionalization

A two-step approach modifies preformed coumarins:

- Bromination : 4-Hydroxy-7-methoxycoumarin is treated with PBr₃ in CH₂Cl₂ at 0°C.

- Alkylation : The intermediate reacts with ethylene glycol monobromide under Mitsunobu conditions (DIAD, PPh₃).

Critical Parameters :

- Bromination must avoid overhalogenation at the coumarin’s C-3 position.

- Mitsunobu conditions improve etherification efficiency compared to traditional SN2 reactions.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional SN2 | 48 | 88 |

| Mitsunobu | 72 | 95 |

Enzymatic and Green Chemistry Approaches

Biocatalytic Domino Reactions

BLAP-catalyzed methods provide sustainable pathways:

- Substrates : 2-Hydroxy-4-methoxybenzaldehyde and ethyl 4-bromoacetoacetate.

- Conditions : 55°C, pH 8.5, 24 h.

Outcomes :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

- Procedure : 4-Hydroxy-7-methoxycoumarin and 2-bromoethanol are heated at 120°C for 15 min in DMF with K₂CO₃.

- Yield : 70% (vs. 55% for conventional heating).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Pechmann Condensation | 62 | 90 | 24 | Moderate |

| Knoevenagel-Enzymatic | 85 | 95 | 24 | High |

| Microwave-Assisted | 70 | 93 | 0.25 | Low |

Key Insights :

- Enzymatic methods offer superior yields and purity but require specialized catalysts.

- Microwave synthesis is time-efficient but less scalable.

Experimental Protocols

Recommended Procedure (Enzymatic Route)

Materials :

- 2-Hydroxy-4-methoxybenzaldehyde (1.64 mmol)

- Ethyl 4-bromoacetoacetate (4.9 mmol)

- BLAP enzyme (100 mg)

- DMSO/H₂O (9:1, 5 mL)

Steps :

- Dissolve substrates in DMSO/H₂O.

- Add BLAP and stir at 55°C for 24 h.

- Extract with CH₂Cl₂, dry (Na₂SO₄), and purify via silica chromatography.

Characterization :

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include ketones and carboxylic acids.

Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Chemistry

2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromoethoxy group can be substituted to create new derivatives with enhanced properties.

- Synthesis of Complex Molecules : It is used as a reagent in the synthesis of more complex organic compounds, facilitating advancements in synthetic methodologies.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing natural antimicrobial agents.

- Anti-inflammatory Effects : Experimental models indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .

- Anticancer Potential : Preliminary research suggests that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival. In vitro studies have shown a dose-dependent decrease in viability of certain cancer cell lines .

Medicine

In the medical field, 2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- is explored for its therapeutic applications:

- Drug Development : The compound's unique properties make it a candidate for developing new pharmaceuticals targeting various diseases, particularly those with inflammatory or cancerous components .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control substances, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In animal models of inflammation, administration of the compound resulted in reduced swelling and pain correlated with decreased levels of inflammatory markers such as TNF-alpha and IL-6. This positions the compound as a promising candidate for treating inflammatory conditions.

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines demonstrated that treatment with the compound led to decreased cell proliferation and increased apoptotic markers. This suggests its utility in cancer therapy warrants further exploration into its mechanisms.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: It may bind to specific receptors on the cell surface, triggering downstream signaling cascades.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Substituent Position and Type

(a) 4-Substituted Benzopyranones

7-Acetyloxy-4-bromomethyl-2H-1-Benzopyran-2-one ():

- Substituent: Bromomethyl group at position 4.

- Reactivity: Bromine serves as a leaving group for nucleophilic substitutions, akin to the bromoethoxy group in the target compound.

(b) 7-Methoxy-Substituted Coumarins

- 6-Hydroxy-7-methoxy-2H-1-Benzopyran-2-one (): Substituent: Hydroxy at position 6 and methoxy at position 7.

Biological Activity

2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy-, commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a bromoethoxy group at the 4-position and a methoxy group at the 7-position of the benzopyran ring. The molecular formula is with a molecular weight of approximately 297.12 g/mol. The following sections delve into its biological properties, potential therapeutic applications, and relevant research findings.

Antioxidant Properties

Research indicates that 2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- exhibits significant antioxidant properties . The presence of multiple substituents on the benzopyran structure enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A study highlighted that this compound demonstrated superior antioxidant activity compared to several known antioxidants, suggesting its potential use in formulations aimed at combating oxidative damage.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial activity against various pathogens. In vitro studies revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were found to be in the range of 1 to 4 μg/mL against strains like Staphylococcus aureus and Escherichia coli . This antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

The anticancer properties of 2H-1-Benzopyran-2-one, 4-(2-bromoethoxy)-7-methoxy- have been documented in several studies. It was shown to induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and A-549 (lung cancer). The compound's IC50 values ranged from 5.2 to 22.2 μM, indicating potent cytotoxic effects while exhibiting lower toxicity towards normal cells such as HEK-293 . The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of coumarin derivatives. Modifications at specific positions on the benzopyran ring can significantly influence their pharmacological properties. For example, substituents such as methoxy or bromo groups have been found to enhance both antioxidant and antimicrobial activities .

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Methoxycoumarin | C10H10O3 | Known for fluorescence properties |

| Umbelliferone | C9H6O3 | Used as a photoprotective agent |

| 4-Methylumbelliferone | C10H10O4 | Exhibits anti-inflammatory activity |

| 7-Hydroxycoumarin | C9H6O3 | Known for anticoagulant properties |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in reduced tumor growth and improved survival rates in models of breast cancer .

- Combination Therapies : Research has indicated that combining this coumarin derivative with other chemotherapeutic agents enhances overall efficacy against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.